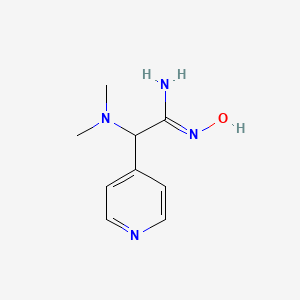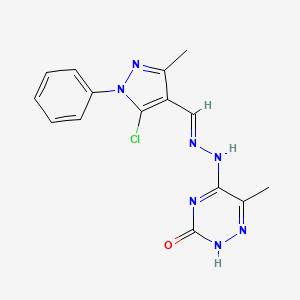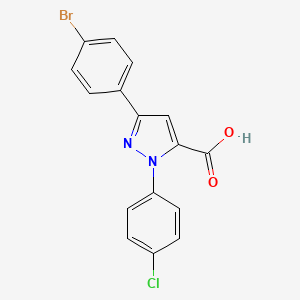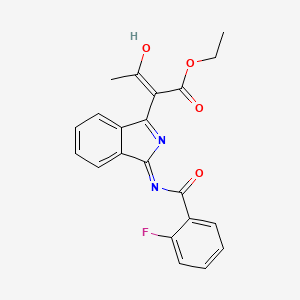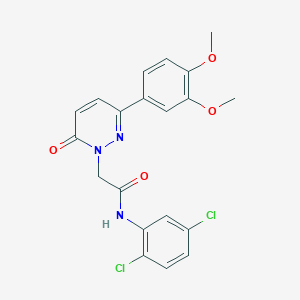![molecular formula C16H24O2Si B14870549 [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that belongs to the class of silanes. This compound is characterized by the presence of an ethoxy-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-ethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethyl-silane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in coordination chemistry with metal ions, forming complexes that can catalyze various reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
[3-(4-Ethoxy-phenyl)-1-(naphthalen-1-yl)prop-2-en-1-one]: This compound has a similar ethoxy-phenyl group but differs in the presence of a naphthalen-1-yl group instead of the trimethyl-silane group.
[2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid ethyl ester]: This compound also contains an ethoxy-phenyl group but has a cyano and acrylic acid ester group instead of the dimethyl-prop-2-ynyloxy and trimethyl-silane groups.
Uniqueness
The uniqueness of [3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethyl-silane group provides stability and makes it a valuable intermediate in organic synthesis. Additionally, its ability to form complexes with metal ions makes it useful in catalysis and material science .
特性
分子式 |
C16H24O2Si |
|---|---|
分子量 |
276.44 g/mol |
IUPAC名 |
[4-(4-ethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24O2Si/c1-7-17-15-10-8-14(9-11-15)12-13-16(2,3)18-19(4,5)6/h8-11H,7H2,1-6H3 |
InChIキー |
VWAKPZGCJJOJGY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


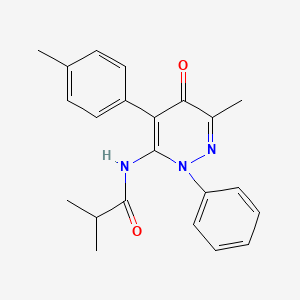
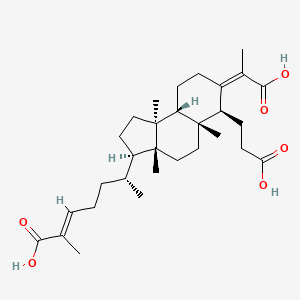


![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
